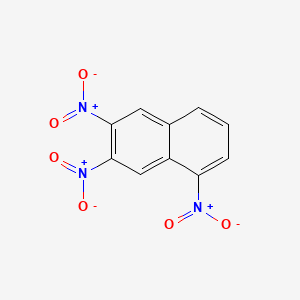

2,3,5-Trinitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

87185-24-8 |

|---|---|

Molecular Formula |

C10H5N3O6 |

Molecular Weight |

263.16 g/mol |

IUPAC Name |

1,6,7-trinitronaphthalene |

InChI |

InChI=1S/C10H5N3O6/c14-11(15)8-3-1-2-6-4-9(12(16)17)10(13(18)19)5-7(6)8/h1-5H |

InChI Key |

ULFPAUMLKAKADU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,5-Trinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,5-trinitronaphthalene. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related trinitronaphthalene isomers and computed data to offer a broader understanding of this class of compounds.

Chemical Identity and Structure

This compound is a nitrated polycyclic aromatic hydrocarbon. Its chemical structure consists of a naphthalene backbone substituted with three nitro groups (-NO₂) at the 2, 3, and 5 positions.

Synonyms: 1,6,7-Trinitronaphthalene[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₁₀H₅N₃O₆ | [1] |

| IUPAC Name | 1,6,7-trinitronaphthalene | [1] |

| CAS Number | 87185-24-8 | [1] |

| PubChem CID | 55653 | [1] |

| ChEMBL ID | CHEMBL165260 | [1] |

| DSSTox Substance ID | DTXSID201007392 | [1] |

Physicochemical Properties

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Notes | Reference |

| Molecular Weight | 263.16 g/mol | Computed | [1] |

| Melting Point | Data not available | For 2,3,5- isomer. A mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers melts at 115 °C. 1,3,5-Trinitronaphthalene melts at 207 °C. | [2][3] |

| Boiling Point | Data not available | For 2,3,5- isomer. 1,3,5-Trinitronaphthalene has a boiling point of 330 °C. | [3] |

| Density | Data not available | For 2,3,5- isomer. 1,3,5-Trinitronaphthalene has a density of 1.651 g/cm³. | [3] |

| Appearance | Pale yellow crystalline powder | For 1,3,5-Trinitronaphthalene | [3] |

| Solubility | Insoluble in water; Slightly soluble in polar organic solvents; More soluble in non-polar organic solvents like benzene, toluene, and xylene. | For 1,3,5-Trinitronaphthalene | [3] |

| XLogP3 | 2.7 | Computed | [1] |

| Kovats Retention Index | 400.61 | Semi-standard non-polar | [1] |

Synthesis and Reactivity

Trinitronaphthalenes are typically synthesized through the nitration of naphthalene or its less nitrated derivatives. The process involves the electrophilic aromatic substitution of hydrogen atoms on the naphthalene ring with nitro groups, using a mixture of concentrated nitric acid and sulfuric acid. The position and number of nitro groups are controlled by the reaction conditions, including the concentration of the nitrating agent, temperature, and reaction time.

Aromatic nitro compounds like trinitronaphthalene are strong oxidizing agents.[4][5] The presence of multiple nitro groups significantly increases their explosive tendencies.[4][5] They can react vigorously with reducing agents, and their presence in combination with bases like sodium hydroxide can lead to explosions.[4][5] Trinitronaphthalenes are considered explosive and may detonate when exposed to heat or fire.[4]

Caption: General synthesis pathway for trinitronaphthalene.

Experimental Protocols

Synthesis of Trinitronaphthalene (General Procedure)

The synthesis of trinitrotoluene (TNT) from dinitrotoluene (DNT) provides a relevant model for the final nitration step to produce trinitronaphthalene.[6]

Materials:

-

Dinitronaphthalene

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Dinitronaphthalene is slowly added to the nitrating mixture with constant stirring, maintaining a controlled temperature.

-

The reaction mixture is then heated for a specific duration to facilitate the third nitration. Reaction conditions such as temperature and time are critical for controlling the isomer distribution and yield.

-

After the reaction is complete, the mixture is cooled and poured onto crushed ice to precipitate the crude trinitronaphthalene.

-

The solid product is collected by filtration, washed with water to remove residual acid, and then dried.

Note: This is a hazardous reaction that should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Characterization

Spectroscopic Methods: Characterization of trinitronaphthalene isomers typically involves a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the naphthalene ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro groups and the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different isomers in a mixture.

-

Gas Chromatography (GC): The Kovats Retention Index for this compound suggests that GC could be a viable method for its separation and identification.[1]

Purification: The purification of individual isomers from a mixture can be challenging. Techniques such as fractional crystallization or preparative chromatography may be employed. The principles of melt crystallization, which have been used for separating other aromatic isomers, could potentially be adapted for trinitronaphthalene purification.

Safety and Hazards

Trinitronaphthalenes are classified as explosives and should be handled with extreme caution.[4][5] The primary hazard is the risk of a blast in the event of an explosion.[4] They are also strong oxidizing agents and can react violently with reducing agents.[4][5] Appropriate personal protective equipment and engineering controls are mandatory when working with these compounds.

Caption: Hazard relationships for trinitronaphthalene.

Conclusion

This compound is a high-energy material with limited available experimental data for the pure isomer. The information presented in this guide, combining computed data for the 2,3,5- isomer with experimental data from related isomers, provides a valuable resource for researchers. The synthesis and handling of this and other trinitronaphthalenes require specialized knowledge and stringent safety protocols due to their explosive nature. Further research is needed to fully characterize the specific properties of this compound and to develop safe and efficient methods for its synthesis and purification.

References

- 1. This compound | C10H5N3O6 | CID 55653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,3,5-Trinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,3,5-trinitronaphthalene, a nitroaromatic compound of interest in various fields of chemical research. Due to the limited availability of experimental crystallographic data for this specific isomer, this guide relies on high-quality computed data to elucidate its structural and physicochemical properties. The information presented herein is intended to support research and development activities by providing a detailed understanding of the molecule's architecture and characteristics.

Molecular Structure and Properties

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₁₀H₅N₃O₆.[1] Its structure consists of a naphthalene backbone substituted with three nitro functional groups (-NO₂). The precise positioning of these electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These values, obtained from established computational methods, offer valuable insights into the molecule's behavior.

| Property | Value | Unit | Method |

| Molecular Weight | 263.16 | g/mol | PubChem Computed |

| XLogP3 | 2.7 | PubChem Computed | |

| Hydrogen Bond Donor Count | 0 | PubChem Computed | |

| Hydrogen Bond Acceptor Count | 6 | PubChem Computed | |

| Rotatable Bond Count | 3 | PubChem Computed | |

| Exact Mass | 263.017832 | g/mol | PubChem Computed |

| Monoisotopic Mass | 263.017832 | g/mol | PubChem Computed |

| Topological Polar Surface Area | 137 Ų | PubChem Computed | |

| Heavy Atom Count | 19 | PubChem Computed | |

| Formal Charge | 0 | PubChem Computed | |

| Complexity | 398 | PubChem Computed | |

| Isotope Atom Count | 0 | PubChem Computed | |

| Defined Atom Stereocenter Count | 0 | PubChem Computed | |

| Undefined Atom Stereocenter Count | 0 | PubChem Computed | |

| Defined Bond Stereocenter Count | 0 | PubChem Computed | |

| Undefined Bond Stereocenter Count | 0 | PubChem Computed | |

| Covalently-Bonded Unit Count | 1 | PubChem Computed | |

| Standard Gibbs Free Energy of Formation | 330.14 | kJ/mol | Joback Calculated |

| Enthalpy of Formation at Standard Conditions (gas) | 111.18 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion at Standard Conditions | 45.63 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization at Standard Conditions | 93.53 | kJ/mol | Joback Calculated |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.564 | Crippen Calculated | |

| McGowan's Characteristic Volume (McVol) | 160.800 | ml/mol | McGowan Calculated |

| Critical Pressure (Pc) | 3853.09 | kPa | Joback Calculated |

| Normal Boiling Point Temperature (Tboil) | 944.32 | K | Joback Calculated |

Table 1: Computed Physicochemical Properties of this compound. Data sourced from PubChem and Cheméo.[1][2]

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of this compound are not extensively documented in publicly available literature, the following sections describe generalized and representative methodologies for the preparation and analysis of trinitronaphthalene isomers.

Synthesis of Trinitronaphthalene Isomers

The synthesis of trinitronaphthalenes typically proceeds through the nitration of a dinitronaphthalene precursor.[3] The specific isomer of dinitronaphthalene used will determine the potential isomers of trinitronaphthalene formed. For instance, the nitration of 1,8-dinitronaphthalene can exclusively yield 1,3,8-trinitronaphthalene.[3]

Representative Protocol for the Nitration of Dinitronaphthalene:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the starting dinitronaphthalene isomer.

-

Nitrating Mixture Preparation: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The ratio of these acids can be varied to control the reaction conditions.

-

Nitration Reaction: Cool the flask containing the dinitronaphthalene in an ice bath. Slowly add the nitrating mixture dropwise to the flask while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid trinitronaphthalene product will precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash it with cold water until the washings are neutral, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Characterization

The synthesized trinitronaphthalene would be characterized using a suite of analytical techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms on the naphthalene ring. The chemical shifts, splitting patterns, and coupling constants would be characteristic of the specific substitution pattern of the this compound isomer.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework and the positions of the nitro groups.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum would be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include:

-

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretching: Strong absorptions in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. These are characteristic peaks for nitroaromatic compounds.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

3. Mass Spectrometry (MS):

Mass spectrometry would be employed to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound. The atom numbering is provided for reference.

Caption: Molecular structure of this compound.

References

An In-Depth Technical Guide to the Physical Properties of Trinitronaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinitronaphthalene (TNN), a nitrated derivative of naphthalene, exists in several isomeric forms, each exhibiting unique physical properties that are critical to their handling, application, and safety. As energetic materials, the characterization of their physical properties is paramount for ensuring stability, performance, and predictability in various applications, including in research and development settings. This technical guide provides a comprehensive overview of the available data on the physical properties of key trinitronaphthalene isomers, detailed experimental protocols for their determination, and a logical workflow for their characterization.

Core Physical Properties of Trinitronaphthalene Isomers

The physical properties of trinitronaphthalene isomers are significantly influenced by the substitution pattern of the nitro groups on the naphthalene ring. These properties, including melting point, boiling point, density, and solubility, are crucial for understanding the behavior of these compounds.

Data Presentation

| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 1,3,5-Trinitronaphthalene | 207[1] | 330[1] | 1.651[1] | Insoluble in water; slightly soluble in polar organic solvents; more soluble in non-polar organic solvents like benzene, toluene, and xylene.[1] |

| 1,3,8-Trinitronaphthalene | 218[2] | Data not available | Data not available | Data not available |

| 1,4,5-Trinitronaphthalene | Data not available | Data not available | Data not available | Reported to have a water solubility of 40 mg/L at 15°C.[3] |

| 1,3,6-Trinitronaphthalene | Data not available | Data not available | Data not available | Data not available |

| Mixture of 1,3,5-, 1,4,5-, and 1,3,8-Isomers | 115[4] | Data not available | Data not available | Soluble in benzene, xylene, and acetone.[4] |

Note: "Data not available" indicates that reliable experimental values for these properties could not be found in the surveyed literature.

Experimental Protocols

Accurate determination of the physical properties of energetic materials like trinitronaphthalene isomers requires specific and carefully executed experimental protocols. The following sections detail the methodologies for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity and identity. For energetic materials, this measurement must be conducted with caution.

Methodology: Capillary Melting Point Method [5][6][7][8][9]

-

Sample Preparation: A small, finely powdered sample of the trinitronaphthalene isomer is introduced into a thin-walled capillary tube, sealed at one end. The sample should be packed to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range.

-

-

Safety Precautions: Due to the explosive nature of trinitronaphthalenes, only a very small amount of material should be used. The heating should be conducted behind a safety shield.

Density Measurement

Density is a fundamental property that influences the energetic performance of these materials.

Methodology: Gas Pycnometry

-

Principle: Gas pycnometry is a non-destructive technique that determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber with and without the sample. The density is then calculated from the mass and the measured volume.

-

Apparatus: A gas pycnometer with a sample chamber of appropriate size.

-

Procedure:

-

A precisely weighed sample of the trinitronaphthalene isomer is placed in the sample chamber.

-

The chamber is sealed and purged with the analysis gas (helium) to remove any adsorbed gases from the sample surface.

-

The analysis gas is then introduced into a reference chamber of a known volume and the pressure is measured.

-

A valve is opened, allowing the gas to expand into the sample chamber. The final equilibrium pressure is measured.

-

The volume of the sample is calculated using the ideal gas law and the measured pressure difference.

-

The density is calculated by dividing the mass of the sample by its measured volume.

-

-

Calibration: The instrument is calibrated using a standard of known volume.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability of energetic materials.

Methodology: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, decomposition temperatures, and heats of reaction.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) of the trinitronaphthalene isomer is placed in a sample pan (e.g., aluminum).

-

The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

The sample and reference are heated in the DSC cell at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is recorded as a function of temperature. Exothermic events (decomposition) and endothermic events (melting) are observed as peaks in the DSC thermogram.

-

-

Data Analysis: The onset temperature of an exothermic peak is often taken as an indicator of the decomposition temperature. The area under the peak is proportional to the enthalpy of the transition.

Methodology: Thermogravimetric Analysis (TGA) [10][11][12]

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and to study the kinetics of decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

A small, accurately weighed sample of the trinitronaphthalene isomer is placed in a tared sample pan.

-

The sample is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis: The TGA curve shows the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of trinitronaphthalene isomers.

Conclusion

This technical guide provides a foundational understanding of the physical properties of trinitronaphthalene isomers. The presented data highlights the importance of isomer-specific characterization, as even small changes in molecular structure can lead to significant differences in physical behavior. The detailed experimental protocols offer a starting point for researchers to obtain reliable and reproducible data. Further research is needed to fill the existing data gaps for several isomers to enable a more complete and comparative analysis. The safe handling and application of these energetic materials are critically dependent on a thorough understanding of their physical properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,3,8-trinitronaphthalene [stenutz.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Decomposition and Kinetic Parameters of Three Biomass Feedstocks for the Performance of the Gasification Process Using a Thermogravimetric Analyzer [mdpi.com]

The Dawn of High Explosives: Early Research on Polynitro Aromatic Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of polynitro aromatic compounds represents a pivotal chapter in the history of chemistry, marking the transition from mechanically mixed explosives like gunpowder to powerful, synthetically derived high explosives. The 19th and early 20th centuries witnessed the discovery, synthesis, and characterization of foundational compounds such as picric acid and 2,4,6-trinitrotoluene (TNT). This technical guide delves into the core of this early research, presenting the foundational synthetic methodologies, quantitative data, and logical workflows that underpinned the dawn of modern explosives science.

From Dyes to Detonation: The Dual Nature of Early Polynitro Aromatics

Initially, the vibrant yellow hues of polynitro aromatic compounds garnered interest for their potential as dyes. However, their energetic properties soon became the primary focus of research, leading to their widespread adoption in military and industrial applications.

Picric Acid (2,4,6-Trinitrophenol): The story of picric acid begins in 1771, when Peter Woulfe first synthesized it by treating indigo with nitric acid.[1] Initially explored for its dyeing capabilities, its explosive nature was not fully harnessed until the late 19th century. A significant advancement came in 1841 when Auguste Laurent developed a more direct synthesis by nitrating phenol, a readily available coal tar derivative.[1] This method became the standard for picric acid production.

2,4,6-Trinitrotoluene (TNT): In 1863, German chemist Joseph Wilbrand first synthesized trinitrotoluene while attempting to create a new dye.[2] For several decades, its potential as an explosive was overlooked due to its relative insensitivity to shock and friction compared to other explosives of the era. This very stability, however, would later prove to be a significant advantage, making it safer to handle and transport. The German military recognized its potential and began utilizing it in artillery shells in 1902.[3][4]

Quantitative Data on Foundational Polynitro Aromatic Compounds

The following tables summarize key quantitative data for picric acid and TNT from early research, providing a comparative overview of their physical and explosive properties.

| Property | Picric Acid (2,4,6-Trinitrophenol) | 2,4,6-Trinitrotoluene (TNT) |

| Molecular Formula | C₆H₃N₃O₇ | C₇H₅N₃O₆ |

| Molar Mass | 229.10 g/mol | 227.13 g/mol |

| Appearance | Yellow crystalline solid | Pale yellow crystalline solid |

| Melting Point | 122.5 °C | 80.8 °C[4] |

| Density | 1.763 g/cm³ | 1.654 g/cm³ |

| Detonation Velocity | ~7,350 m/s | 6,900 m/s[5] |

Table 1: Physical and Explosive Properties of Picric Acid and TNT.

Experimental Protocols from Early Research

The following sections provide detailed methodologies for the synthesis of picric acid and TNT, based on historical accounts and reconstructions of early laboratory and industrial processes.

Synthesis of Picric Acid via the Nitration of Phenol

This protocol is based on the method developed by Auguste Laurent and subsequent refinements. The direct nitration of phenol was often problematic, leading to the formation of tars. To circumvent this, a two-step process involving initial sulfonation was developed.[6][7]

Experimental Protocol:

-

Sulfonation of Phenol:

-

In a round-bottom flask, combine 25 g of phenol with 25 g of concentrated sulfuric acid (d=1.84 g/mL).[8]

-

Heat the mixture in an oil bath at 120 °C for approximately 6 hours, equipped with an air condenser to prevent the loss of volatile materials.[8] This step produces phenolsulfonic acid.

-

Allow the mixture to cool to room temperature.

-

-

Nitration of Phenolsulfonic Acid:

-

Carefully dilute the cooled phenolsulfonic acid mixture with 75 g of 72% sulfuric acid (d=1.64 g/mL).[8]

-

Transfer the solution to an Erlenmeyer flask.

-

Slowly, and with constant stirring, add 175 mL of 70% nitric acid (d=1.42 g/mL) dropwise from a dropping funnel. The reaction is highly exothermic and requires careful control of the addition rate to prevent runaway reactions.[8]

-

After the addition is complete and the initial vigorous reaction has subsided, heat the mixture on a steam bath for 2 hours to ensure complete nitration.[8]

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool overnight. Crystals of picric acid will precipitate.

-

Collect the crystals by filtration using a porcelain filter.

-

Wash the crystals with small portions of cold water until the washings are free of sulfate ions (tested by adding a few drops of barium chloride solution to the filtrate).[8]

-

Dry the crude product in the air.

-

For further purification, recrystallize the crude picric acid from boiling water (approximately 15 g of picric acid per liter of water).[8] Filter the hot solution to remove any oily impurities and allow it to cool slowly to form pure, pale yellow needles of picric acid.

-

Industrial Synthesis of 2,4,6-Trinitrotoluene (TNT)

The industrial production of TNT in the early 20th century was typically a three-stage process, allowing for better control of the exothermic nitration reactions and optimization of acid usage.[3][4]

Experimental Protocol:

-

Mononitration of Toluene:

-

Toluene is nitrated with a mixture of sulfuric and nitric acid to produce mononitrotoluene (MNT).[3] The temperature is carefully controlled to favor the formation of the mono-substituted product.

-

-

Dinitration of Mononitrotoluene:

-

The separated MNT is then subjected to a second nitration step with a stronger acid mixture and at a higher temperature to yield dinitrotoluene (DNT).[3]

-

-

Trinitration of Dinitrotoluene:

-

Purification:

-

The crude TNT, which contains isomeric impurities, is washed with an aqueous solution of sodium sulfite.[4] This step selectively removes the unstable isomers, resulting in a purer and more stable 2,4,6-trinitrotoluene product.

-

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of picric acid and TNT.

References

- 1. Woulfe Discovers Picric Acid | Research Starters | EBSCO Research [ebsco.com]

- 2. sciencing.com [sciencing.com]

- 3. TNT - Wikipedia [en.wikipedia.org]

- 4. TNT [chm.bris.ac.uk]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. Picric Acid: Formula, Structure, Synthesis & Key Uses [vedantu.com]

- 7. Picric acid - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

Navigating the Thermal Landscape of Trinitronaphthalenes: A Technical Guide to Stability and Decomposition

For Immediate Release

This technical guide offers an in-depth analysis of the thermal stability and decomposition of trinitronaphthalene isomers. While direct experimental data for 2,3,5-Trinitronaphthalene remains elusive in surveyed literature, this paper provides a comprehensive overview based on available data for closely related and commercially available trinitronaphthalene mixtures. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with energetic materials.

Executive Summary

The thermal behavior of nitrated aromatic compounds is a critical parameter for their safe handling, storage, and application. This guide focuses on the thermal properties of trinitronaphthalenes, a class of energetic materials. A thorough review of existing literature reveals a notable absence of specific quantitative data on the thermal stability and decomposition of the this compound isomer. Consequently, this paper broadens its scope to present a detailed examination of the thermal characteristics of other common trinitronaphthalene isomers, namely the 1,3,5-, 1,3,8-, and 1,4,5-isomers, which are often found in commercial mixtures. By summarizing the available data and outlining standard experimental protocols, this guide serves as a vital resource for understanding the expected thermal behavior of this class of compounds.

Thermal Properties of Trinitronaphthalene Isomers

While specific data for this compound is not available, the thermal properties of other isomers provide a valuable comparative baseline. Commercially available trinitronaphthalene is typically a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-isomers.[1] The thermal behavior of these mixtures and their individual components has been a subject of study.

| Property | Isomer/Mixture | Value |

| Melting Point | Mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers | 115 °C[1] |

| Deflagration Point | Mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers | 350 °C[1] |

Note: The lack of more extensive quantitative data, such as onset of decomposition, peak exothermic temperatures, and activation energies from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for any specific trinitronaphthalene isomer in the public domain, underscores a significant data gap in the materials science literature. The deflagration point indicates the temperature at which the substance undergoes rapid combustion.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition kinetics of energetic materials like this compound, a standardized set of experimental protocols is employed. The primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting and decomposition, and to quantify the heat flow associated with these events.

Methodology:

-

Sample Preparation: A small sample of the material (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

Thermal Program: The sample and reference are heated at a constant rate, typically ranging from 5 to 20 °C/min, over a temperature range relevant to the expected decomposition of the material (e.g., from room temperature to 400 °C).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Exothermic events, such as decomposition, are identified by positive peaks in the heat flow curve. Key parameters determined from the DSC curve include the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, which provides information about its thermal stability and the kinetics of its decomposition.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum pan.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used. The sample is placed in a furnace and the atmosphere is controlled with a purge gas (e.g., nitrogen or air) at a constant flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, the temperatures at which the rate of mass loss is maximum, and the residual mass at the end of the experiment. Kinetic parameters, such as the activation energy of decomposition, can be calculated from TGA data obtained at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of an energetic material like a trinitronaphthalene isomer.

Caption: Experimental workflow for thermal analysis.

General Decomposition Pathways of Aromatic Nitro Compounds

Aromatic nitro compounds, such as trinitronaphthalenes, are known to be energetic materials that can decompose exothermically upon heating.[2][3] While the specific decomposition mechanism for this compound is not documented, the general pathways for related compounds involve the cleavage of the C-NO2 bond as an initial step. This is often followed by a complex series of secondary reactions, including intramolecular hydrogen abstraction by the nitro group, and subsequent ring opening and fragmentation. The presence of multiple nitro groups on the aromatic ring generally decreases the thermal stability of the compound.[2] The decomposition of these materials can be autocatalytic, meaning the decomposition products can accelerate the further decomposition of the parent compound.

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of trinitronaphthalenes. The significant finding is the absence of specific experimental data for the this compound isomer. However, by examining the properties of commercially available mixtures of other isomers, a general understanding of the thermal behavior of this class of compounds can be established. The provided experimental protocols for DSC and TGA offer a clear methodology for any future research aimed at characterizing the thermal properties of this compound and other related energetic materials. Further experimental investigation is crucial to fill the existing data gap and to ensure the safe and effective use of these compounds in their various applications.

References

Quantum-Chemical Studies of Trinitronaphthalene: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinitronaphthalene (TNN), a polycyclic aromatic nitro compound, is recognized for its high-energy characteristics. Despite its significance, detailed quantum-chemical investigations into its various isomers are not extensively documented in publicly available literature. This technical guide provides a comprehensive methodological framework for conducting in-depth quantum-chemical studies on trinitronaphthalene isomers. It outlines the pertinent theoretical background, details the computational protocols, and presents the expected data formats through illustrative examples derived from closely related nitroaromatic compounds. This whitepaper is intended to serve as a foundational resource for researchers initiating theoretical investigations into the molecular properties, reactivity, and stability of trinitronaphthalene and its derivatives.

Introduction to Trinitronaphthalene

Trinitronaphthalene (TNN) is a high-energy material with the molecular formula C₁₀H₅N₃O₆[1][2]. It exists in several isomeric forms, with the most common being 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene, which are typically produced through the further nitration of dinitronaphthalene precursors[3]. Like other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT), TNN's properties are governed by the presence of multiple nitro groups, which are strong electron-withdrawing groups attached to the aromatic naphthalene core[4]. These structural features are responsible for its explosive nature and chemical reactivity[1].

A thorough understanding of the molecular geometry, electronic structure, and vibrational properties of TNN isomers is crucial for predicting their stability, sensitivity, and performance as energetic materials. Quantum-chemical calculations provide a powerful tool for elucidating these properties at the atomic level. However, there is a notable scarcity of comprehensive computational studies specifically focused on TNN in the scientific literature.

This whitepaper aims to bridge this gap by providing a detailed guide on the application of modern quantum-chemical methods to the study of trinitronaphthalene. It will cover the theoretical underpinnings of these methods, present a step-by-step computational workflow, and illustrate the types of data and analyses that can be generated.

Theoretical Framework

Quantum-chemical calculations offer a theoretical lens to examine molecular properties. For a molecule like trinitronaphthalene, several key computational theories and methods are particularly relevant.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium to large molecules like TNN[3][5]. DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. A typical DFT calculation involves the use of a functional, which approximates the exchange-correlation energy. The B3LYP functional is a widely used hybrid functional that has shown good performance for nitroaromatic compounds[3].

Time-Dependent Density Functional Theory (TD-DFT)

To study the excited-state properties and electronic transitions of TNN, Time-Dependent DFT (TD-DFT) is the method of choice[5][6]. TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light in the UV-visible spectrum, and provides insights into the nature of electronic transitions, such as those between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)[6].

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized picture of the electron density, allowing for the investigation of charge transfer, hyperconjugation, and the nature of chemical bonds[7][8]. For TNN, NBO analysis can quantify the electron-withdrawing effect of the nitro groups and the resulting charge distribution across the naphthalene ring.

Detailed Computational Protocol

The following section outlines a detailed, step-by-step protocol for performing a comprehensive quantum-chemical study on a trinitronaphthalene isomer.

Molecular Structure Preparation

-

Isomer Selection and 3D Structure Generation : Choose the TNN isomer of interest (e.g., 1,3,5-trinitronaphthalene). Generate the initial 3D structure using molecular modeling software such as Avogadro, GaussView, or ChemDraw.

-

Initial Geometry Optimization : Perform an initial geometry optimization using a lower-level theory or a molecular mechanics force field to obtain a reasonable starting geometry.

High-Level Quantum-Chemical Calculations

This protocol uses the Gaussian suite of programs as an example, but the methodology is applicable to other quantum chemistry software packages.

-

Geometry Optimization :

-

Method : Density Functional Theory (DFT).

-

Functional : B3LYP.

-

Basis Set : 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for molecules of this size.

-

Purpose : To find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.

-

-

Vibrational Frequency Analysis :

-

Method : DFT, using the same functional and basis set as the geometry optimization.

-

Purpose : To calculate the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

-

Electronic Property Calculations :

-

Single-Point Energy Calculation : Perform a single-point energy calculation on the optimized geometry to obtain precise electronic properties.

-

Properties to Calculate :

-

HOMO and LUMO Energies : The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability[7].

-

Dipole Moment : To understand the overall polarity of the molecule.

-

Molecular Electrostatic Potential (MEP) : To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

-

-

-

Natural Bond Orbital (NBO) Analysis :

-

Purpose : To analyze the charge distribution, intramolecular charge transfer, and delocalization of electron density. This is particularly useful for understanding the interaction between the nitro groups and the naphthalene ring system.

-

Data Analysis and Visualization

-

Geometry Analysis : Analyze the optimized bond lengths, bond angles, and dihedral angles.

-

Spectral Simulation : Visualize the calculated IR and Raman spectra and assign the major vibrational modes.

-

Orbital Visualization : Plot the HOMO and LUMO to understand their spatial distribution and bonding characteristics.

-

MEP Surface Visualization : Generate and analyze the MEP surface to visualize reactive sites.

Data Presentation (Illustrative Examples)

Table 1: Representative Optimized Geometric Parameters for a Nitroaromatic Molecule (TNT). (Note: This data is illustrative and not for trinitronaphthalene.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (ortho) | 1.47 Å |

| C-N (para) | 1.46 Å | |

| N-O (avg) | 1.23 Å | |

| C-C (ring avg) | 1.40 Å | |

| Bond Angle | O-N-O (avg) | 125.0° |

| C-C-N (ortho) | 121.5° | |

| Dihedral Angle | C-C-N-O (ortho) | ~30-40° |

Table 2: Representative Electronic Properties of a Nitroaromatic Molecule (TNT). (Note: This data is illustrative and not for trinitronaphthalene.)

| Property | Value | Unit |

| HOMO Energy | -8.50 | eV |

| LUMO Energy | -4.25 | eV |

| HOMO-LUMO Gap | 4.25 | eV |

| Dipole Moment | 3.50 | Debye |

| Ionization Potential | 8.50 | eV |

| Electron Affinity | 4.25 | eV |

Table 3: Representative Thermodynamic Properties of a Nitroaromatic Molecule (TNT) at 298.15 K. (Note: This data is illustrative and not for trinitronaphthalene.)

| Property | Value | Unit |

| Enthalpy | -150.0 | kcal/mol |

| Gibbs Free Energy | -120.0 | kcal/mol |

| Entropy | 100.0 | cal/mol·K |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum-chemical study of trinitronaphthalene.

Caption: General workflow for a quantum-chemical study of a TNN isomer.

Caption: Relationship between calculated electronic properties and molecular stability.

Conclusion

While experimental data on trinitronaphthalene provides valuable insights into its bulk properties, a deeper, molecular-level understanding is essential for the rational design of new energetic materials and for predicting the properties of its various isomers. Quantum-chemical calculations offer a robust and accessible pathway to this knowledge.

This whitepaper has outlined a comprehensive computational protocol, rooted in Density Functional Theory, for the systematic investigation of trinitronaphthalene. By following this methodological guide, researchers can:

-

Determine the stable geometries of TNN isomers.

-

Predict their vibrational spectra for identification purposes.

-

Elucidate their electronic structure, including frontier molecular orbitals and charge distribution.

-

Gain insights into their chemical reactivity and stability.

The illustrative data and workflows presented herein serve as a template for the types of results that can be obtained. It is our hope that this guide will stimulate further theoretical research into this important, yet understudied, class of high-energy molecules, ultimately contributing to a more complete understanding of their fundamental chemical nature.

References

- 1. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Research Portal [laro.lanl.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,3,5-Trinitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,5-trinitronaphthalene. Due to the limited availability of specific experimental data for this particular isomer, this guide combines available information with theoretical predictions to offer a comprehensive understanding of its spectral characteristics.

Molecular and Physical Properties

This compound is a nitroaromatic compound with the molecular formula C₁₀H₅N₃O₆ and a molecular weight of 263.16 g/mol .[1][2] Its structure consists of a naphthalene core substituted with three nitro groups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅N₃O₆ | [1] |

| Molecular Weight | 263.16 g/mol | [1][2] |

| IUPAC Name | 1,6,7-Trinitronaphthalene | [1] |

| CAS Number | 87185-24-8 | [1][3] |

Spectroscopic Data

This section details the expected spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the aromatic naphthalene ring and the nitro functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 1600-1585 & 1500-1400 | C-C Stretch | Aromatic Ring | Medium |

| 1550-1475 | N-O Asymmetric Stretch | Nitro | Strong |

| 1360-1290 | N-O Symmetric Stretch | Nitro | Strong |

| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong |

Table 1: Predicted Infrared (IR) Spectroscopy data for this compound.[4][5][6]

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro groups.[5][6] The exact positions of the C-H out-of-plane bending bands can provide information about the substitution pattern of the naphthalene ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models are employed to estimate the ¹H and ¹³C NMR spectral data for this compound.

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the three nitro groups will cause a significant downfield shift for all aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1 | ~8.8 | d | ~8.5 |

| H-4 | ~8.5 | s | - |

| H-6 | ~8.9 | d | ~2.0 |

| H-7 | ~8.2 | dd | ~8.5, 2.0 |

| H-8 | ~9.1 | d | ~8.5 |

Table 2: Predicted ¹H NMR Spectroscopy data for this compound.

The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons directly attached to the nitro groups will be significantly deshielded.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~125 |

| C-2 | ~148 |

| C-3 | ~145 |

| C-4 | ~122 |

| C-4a | ~130 |

| C-5 | ~150 |

| C-6 | ~128 |

| C-7 | ~124 |

| C-8 | ~120 |

| C-8a | ~132 |

Table 3: Predicted ¹³C NMR Spectroscopy data for this compound.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 263. The fragmentation pattern will be characteristic of nitroaromatic compounds, involving the loss of nitro groups (NO₂) and nitric oxide (NO).

Expected Fragmentation Pathway:

Caption: Expected primary fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

The FID is Fourier transformed to obtain the spectrum.

-

-

Data Acquisition for ¹³C NMR:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to acquire the FID, resulting in a spectrum with singlet peaks for each unique carbon.

-

The FID is Fourier transformed to obtain the spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Synthesis Workflow

The synthesis of a specific trinitronaphthalene isomer like this compound can be challenging due to the formation of multiple isomers during direct nitration of naphthalene. A potential generalized pathway involves a multi-step nitration process.

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship of Spectroscopic Analysis

The process of identifying and characterizing this compound using spectroscopic data follows a logical workflow.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C10H5N3O6 | CID 55653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 87185-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 87185-24-8 [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Thermodynamic Properties of Polynitronated Naphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of polynitronated naphthalenes. These energetic materials are of significant interest for their applications in various fields, necessitating a thorough understanding of their thermal behavior and energy content. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes the logical workflow for their analysis.

Introduction

Polynitronated naphthalenes are a class of aromatic compounds characterized by a naphthalene backbone with multiple nitro group substitutions. The number and position of these nitro groups significantly influence the molecule's stability, energy content, and explosive performance. A precise understanding of their thermodynamic properties, such as enthalpy of formation and heat of combustion, is crucial for safety, performance prediction, and the development of new energetic materials. This guide serves as a centralized resource for researchers, providing readily accessible data and methodologies.

Thermodynamic Data of Polynitronated Naphthalenes

The following tables summarize the available experimental data for the standard enthalpy of formation (ΔfH°), heat of combustion (ΔcH°), and other relevant thermodynamic properties of various polynitronated naphthalene isomers.

| Compound Name | Isomer | Formula | Molecular Weight ( g/mol ) | Enthalpy of Formation (ΔfH°solid) (kJ/mol) | Reference |

| Dinitronaphthalene | 1,8- | C₁₀H₆N₂O₄ | 218.17 | Data not readily available in cited sources | |

| Trinitronaphthalene | 1,3,8- | C₁₀H₅N₃O₆ | 263.16 | -8.49 | [1] |

| Trinitronaphthalene | 1,4,5- | C₁₀H₅N₃O₆ | 263.16 | Data not readily available in cited sources |

| Compound Name | Isomer | Formula | Enthalpy of Combustion (ΔcH°solid) (kJ/mol) | Reference |

| Trinitronaphthalene | 1,3,8- | C₁₀H₅N₃O₆ | -4673.9 ± 4.6 | [1] |

| Trinitronaphthalene | 1,4,5- | C₁₀H₅N₃O₆ | Data not readily available in cited sources |

Note: The available experimental data in the public domain is limited. Many values found in literature are based on theoretical calculations.[2]

Experimental Protocols

The determination of the thermodynamic properties of energetic materials like polynitronated naphthalenes requires specialized and careful experimental procedures. The two primary techniques employed are Bomb Calorimetry and Differential Scanning Calorimetry (DSC).

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[3][4] The process involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed vessel (the "bomb").[3][4]

Methodology:

-

Sample Preparation: A precise mass (typically < 0.2 g for energetic materials) of the polynitronated naphthalene sample is pressed into a pellet.[5] The pellet is placed in a sample holder within the bomb. A fuse wire of known length and material is attached to the ignition circuit, with a portion in contact with the sample.[3]

-

Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with high-purity oxygen to remove any atmospheric nitrogen, before being pressurized with oxygen to approximately 25-30 atm.[5][6]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is equipped with a stirrer and a high-precision thermometer. The entire assembly is housed within an insulating jacket to minimize heat exchange with the surroundings.[4]

-

Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the corrected temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen.[3][4]

Thermal Stability and Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal behavior of materials, including melting, crystallization, glass transitions, and decomposition.[7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7]

Methodology:

-

Sample Preparation: A small amount of the polynitronated naphthalene sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.[7]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a desired temperature range.[7]

-

Data Acquisition: The DSC instrument heats the sample and reference pans at the programmed rate and measures the differential heat flow required to maintain both at the same temperature.

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak area is proportional to the enthalpy change of the transition, and the peak onset temperature provides information about the thermal stability.[9]

Logical Workflow for Thermodynamic Analysis

The following diagram illustrates the logical workflow for the comprehensive thermodynamic analysis of a polynitronated naphthalene compound.

Conclusion

The thermodynamic properties of polynitronated naphthalenes are fundamental to their characterization and application as energetic materials. This guide has provided a consolidated source of available quantitative data, detailed experimental protocols for bomb calorimetry and DSC, and a clear workflow for their analysis. While the publicly available experimental data is not exhaustive, the methodologies outlined here provide a solid foundation for researchers to obtain reliable and accurate thermodynamic data for this important class of compounds. Further experimental work is encouraged to expand the thermodynamic database of polynitronated naphthalenes, which will undoubtedly contribute to the advancement of energetic materials science.

References

- 1. Naphthalene, 1,3,8-trinitro- [webbook.nist.gov]

- 2. Naphthalene, 1,3,6,8-tetranitro- (CAS 28995-89-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. youtube.com [youtube.com]

- 4. scimed.co.uk [scimed.co.uk]

- 5. pages.jh.edu [pages.jh.edu]

- 6. Procedure [uagra.uninsubria.it]

- 7. researchgate.net [researchgate.net]

- 8. torontech.com [torontech.com]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Historical Synthesis of Trinitronaphthalenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the synthesis of trinitronaphthalenes. It details the primary synthetic pathways, key experimental protocols, and quantitative data associated with the preparation of various trinitronaphthalene isomers. The information presented is crucial for understanding the foundational chemistry of these compounds and for the development of modern synthetic strategies.

Introduction

Trinitronaphthalenes are a class of highly nitrated aromatic compounds that have been of significant interest for their energetic properties. Historically, their synthesis has been a multi-step process, primarily involving the progressive nitration of naphthalene. The regioselectivity of the nitration reactions is highly dependent on the starting material and the reaction conditions, leading to a variety of isomers with distinct properties. This guide focuses on the classical methods developed and refined during the early to mid-20th century, which laid the groundwork for the synthesis of polynitroaromatic compounds.

The primary route to trinitronaphthalenes involves a three-stage nitration of naphthalene:

-

Mononitration of Naphthalene: The initial step involves the nitration of naphthalene to produce a mixture of 1-nitronaphthalene and 2-nitronaphthalene.

-

Dinitration of Mononitronaphthalenes: The mononitro derivatives are then further nitrated to yield various dinitronaphthalene isomers.

-

Trinitration of Dinitronaphthalenes: Finally, the dinitronaphthalenes are subjected to more vigorous nitration conditions to introduce a third nitro group, yielding the target trinitronaphthalene isomers.

Additionally, indirect methods, such as those involving diazotization of aminonitronaphthalenes, were historically employed to synthesize specific isomers that were not readily accessible through direct nitration.

Synthesis of Trinitronaphthalene Isomers by Direct Nitration

The most common historical approach to synthesizing trinitronaphthalenes was the direct nitration of naphthalene and its lower nitro-derivatives using mixed acids, typically a combination of concentrated nitric acid and sulfuric acid.

Synthesis of 1,3,8-Trinitronaphthalene

1,3,8-Trinitronaphthalene was historically synthesized by the further nitration of 1,8-dinitronaphthalene.[1] The nitration of 1,3- and 1,6-dinitronaphthalenes also yields 1,3,8-trinitronaphthalene.

Experimental Protocol: Nitration of 1,8-Dinitronaphthalene to 1,3,8-Trinitronaphthalene

While specific historical quantitative data is scarce in readily available literature, the general procedure involves the following steps:

-

Nitrating Mixture Preparation: A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid, often with cooling to control the temperature.

-

Reaction: 1,8-Dinitronaphthalene is gradually added to the cooled nitrating mixture with vigorous stirring. The temperature is carefully controlled and may be slowly increased to complete the reaction.

-

Isolation: The reaction mixture is then poured onto crushed ice, causing the crude 1,3,8-trinitronaphthalene to precipitate out of solution.

-

Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

Synthesis of 1,3,5- and 1,4,5-Trinitronaphthalene

The nitration of 1,5-dinitronaphthalene historically yielded a mixture of 1,3,5-trinitronaphthalene and 1,4,5-trinitronaphthalene.[1] The separation of these isomers was a significant challenge.

Experimental Protocol: Nitration of 1,5-Dinitronaphthalene

The experimental procedure is analogous to the synthesis of 1,3,8-trinitronaphthalene, with 1,5-dinitronaphthalene as the starting material.

-

Nitration: 1,5-Dinitronaphthalene is treated with a potent nitrating mixture (e.g., fuming nitric acid and oleum) under carefully controlled temperature conditions.

-

Isolation: The product mixture is isolated by quenching the reaction in ice water.

-

Separation and Purification: The separation of the 1,3,5- and 1,4,5-isomers is challenging due to their similar physical properties. Historical methods would have relied on fractional crystallization from different solvents to achieve separation. Modern analytical techniques would be required for accurate quantification of the isomer ratio.

Indirect Synthesis Methods: The Use of Diazotization

For the synthesis of specific trinitronaphthalene isomers that were difficult to obtain through direct nitration, historical methods often employed the diazotization of aminodinitronaphthalenes followed by a Sandmeyer-type reaction to introduce a nitro group.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key steps in the historical synthesis of trinitronaphthalenes. It is important to note that detailed yields for the trinitration steps are not consistently reported in the readily accessible historical literature.

Table 1: Mononitration of Naphthalene

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |

| Naphthalene | HNO₃/H₂SO₄ | - | 45-65 | 1-Nitronaphthalene & 2-Nitronaphthalene | ~95 (total) | [2] |

Table 2: Dinitration of 1-Nitronaphthalene

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Isomer Ratio (1,5:1,8) | Reference(s) |

| 1-Nitronaphthalene | HNO₃/H₂SO₄ | - | Not specified | 1,5-Dinitronaphthalene & 1,8-Dinitronaphthalene | 35:65 | [1] |

Table 3: Trinitration of Dinitronaphthalenes

| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference(s) |

| 1,8-Dinitronaphthalene | Fuming HNO₃/H₂SO₄ | 1,3,8-Trinitronaphthalene | Not specified | [1] |

| 1,5-Dinitronaphthalene | Fuming HNO₃/H₂SO₄ | 1,3,5- & 1,4,5-Trinitronaphthalene | Not specified | [1] |

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways described in this guide.

Caption: Direct nitration pathway from naphthalene to trinitronaphthalene isomers.

Conclusion

The historical synthesis of trinitronaphthalenes was a testament to the empirical development of nitration chemistry. While modern methods offer greater control and safety, understanding these foundational techniques is essential for researchers in the fields of energetic materials and synthetic organic chemistry. The direct, stepwise nitration of naphthalene remains the most fundamental approach, with the distribution of isomers being a critical aspect of the synthesis. The data and protocols summarized in this guide provide a valuable historical perspective on the synthesis of this important class of compounds. Further research into digitized historical archives may yet uncover more detailed quantitative data to fully illuminate these early synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,3,5-Trinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 2,3,5-Trinitronaphthalene (2,3,5-TNN). The methods described herein are essential for environmental monitoring, forensic analysis, and quality control in relevant industrial processes. While specific validated methods for the 2,3,5-TNN isomer are not widely available in public literature, the following protocols are based on established methods for the analysis of trinitronaphthalene isomers and other nitroaromatic explosives. Method validation for the specific analysis of 2,3,5-TNN is strongly recommended.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the separation and quantification of nitroaromatic compounds. The following protocol is adapted from EPA Method 8330B, a standard for the analysis of explosives in environmental samples.[1][2]

Application Note:

HPLC-UV offers excellent sensitivity and selectivity for the analysis of 2,3,5-TNN. The separation of trinitronaphthalene isomers can be challenging due to their similar physicochemical properties. Therefore, careful optimization of the chromatographic conditions, including the choice of stationary phase and mobile phase composition, is critical to achieve baseline separation. A C18 column is commonly used, but for improved separation of isomers, alternative stationary phases such as those with phenyl or pyrenylethyl groups can be explored to leverage π-π interactions.[3][4]

Experimental Protocol:

1. Sample Preparation (Water Sample):

-

For low-concentration samples, a solid-phase extraction (SPE) is recommended.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Pass 500 mL of the water sample through the cartridge at a flow rate of 10-15 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Elute the analytes with 5 mL of acetonitrile.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. Sample Preparation (Soil/Sediment Sample):

-

Weigh 2 g of the soil/sediment sample into a vial.

-

Add 10 mL of acetonitrile and sonicate for 18 hours in a cooled ultrasonic bath.

-

Allow the sample to settle and filter the extract through a 0.45 µm PTFE syringe filter.

3. HPLC-UV Analysis:

-

Instrument: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 50:50 (v/v) Methanol:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 100 µL.

-

Detector Wavelength: 254 nm.

-

Column Temperature: 30 °C.

4. Calibration:

-

Prepare a series of calibration standards of 2,3,5-TNN in acetonitrile.

-

The concentration range should bracket the expected sample concentrations.

-

Inject the standards and construct a calibration curve by plotting peak area versus concentration.

Quantitative Data:

| Parameter | Typical Performance for Nitroaromatics (as per EPA Method 8330) |

| Limit of Detection (LOD) | 0.1 - 1 µg/L (Water), 10 - 100 µg/kg (Soil) |

| Limit of Quantitation (LOQ) | 0.3 - 3 µg/L (Water), 30 - 300 µg/kg (Soil) |

| Linearity (R²) | > 0.995 |

| Recovery | 80 - 120% |

Note: This data is generalized for nitroaromatic explosives and should be determined specifically for 2,3,5-TNN through method validation.

HPLC Analysis Workflow:

Caption: Workflow for the HPLC-UV analysis of 2,3,5-TNN.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including nitroaromatics.

Application Note:

GC-MS provides high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection. Electron impact (EI) ionization is commonly used, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity.

Experimental Protocol:

1. Sample Preparation:

-

Follow the same extraction and concentration procedures as for HPLC analysis, but use a solvent suitable for GC, such as hexane or a mixture of hexane and acetone.

2. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 min.

-

Ramp to 200 °C at 15 °C/min.

-

Ramp to 280 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan (m/z 50-350) for identification or Selected Ion Monitoring (SIM) for quantification.

-

3. Calibration:

-

Prepare a series of calibration standards of 2,3,5-TNN in the final extraction solvent.

-

Analyze the standards and create a calibration curve based on the peak area of a characteristic ion.

Quantitative Data:

| Parameter | Typical Performance for Naphthalene Derivatives |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL[6] |

| Limit of Quantitation (LOQ) | 0.3 - 15 ng/mL[6] |

| Linearity (R²) | > 0.99 |

| Recovery | 90 - 110%[6] |

Note: This data is for naphthalene derivatives and should be established for 2,3,5-TNN through method validation.

GC-MS Analysis Workflow:

Caption: Workflow for the GC-MS analysis of 2,3,5-TNN.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Visible and Raman spectroscopy, can be used for the rapid screening and, in some cases, quantification of 2,3,5-TNN.

Application Note: